4-(4-Chlorobenzyl)isoquinoline-6,7-diol

Catalog No.
S12286766
CAS No.
80143-62-0
M.F
C16H12ClNO2
M. Wt
285.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Chlorobenzyl)isoquinoline-6,7-diol

CAS Number

80143-62-0

Product Name

4-(4-Chlorobenzyl)isoquinoline-6,7-diol

IUPAC Name

4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

InChI

InChI=1S/C16H12ClNO2/c17-13-3-1-10(2-4-13)5-11-8-18-9-12-6-15(19)16(20)7-14(11)12/h1-4,6-9,19-20H,5H2

InChI Key

RPCLPHHQEYSOPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=CC3=CC(=C(C=C32)O)O)Cl

4-(4-Chlorobenzyl)isoquinoline-6,7-diol is a chemical compound belonging to the isoquinoline family. It features a chlorobenzyl group attached to the isoquinoline backbone, along with hydroxyl groups at the 6 and 7 positions. The molecular formula for this compound is C16H15ClN2O2, and it has a molecular weight of approximately 302.75 g/mol. The presence of the chlorobenzyl moiety contributes to its unique chemical properties and potential biological activities.

Typical for isoquinoline derivatives:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds or quinones.
  • Reduction: The compound can be reduced to yield dihydro derivatives.
  • Substitution Reactions: Electrophilic aromatic substitution can occur at the chlorobenzyl group, allowing for further functionalization.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

The synthesis of 4-(4-Chlorobenzyl)isoquinoline-6,7-diol can be achieved through several methods:

  • Starting from Isoquinoline Derivatives:
    • A common approach involves the alkylation of isoquinoline with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
    • Subsequent hydroxylation can be performed using reagents like boron trifluoride etherate or via catalytic methods.
  • Multi-step Synthesis:
    • Initial formation of an isoquinoline precursor followed by chlorination and hydroxylation steps can yield the desired product.
    • This method allows for better control over reaction conditions and product purity.

4-(4-Chlorobenzyl)isoquinoline-6,7-diol has potential applications in several fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in cancer therapy or as an antimicrobial agent.
  • Chemical Research: As a synthetic intermediate, it may be used in the preparation of more complex molecules or as a building block in organic synthesis.
  • Material Science: Investigations into its properties may lead to applications in developing new materials or coatings.

Interaction studies involving 4-(4-Chlorobenzyl)isoquinoline-6,7-diol could focus on its binding affinity to various biological targets. Potential areas of investigation include:

  • Receptor Binding Studies: Evaluating interactions with neurotransmitter receptors or enzymes relevant to disease pathways.
  • Cellular Assays: Assessing cytotoxicity or protective effects in cell cultures exposed to oxidative stress or other harmful conditions.

These studies would help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-(4-Chlorobenzyl)isoquinoline-6,7-diol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-MethylisoquinolineMethyl group at position 2Known for neuroprotective effects
1,2-DihydroisoquinolineDihydro derivativeExhibits different reactivity due to saturation
4-(Bromobenzyl)isoquinolineBromine instead of chlorineDifferent halogen affects biological activity
5-HydroxyisoquinolineHydroxyl group at position 5Potentially enhanced solubility and bioavailability

The uniqueness of 4-(4-Chlorobenzyl)isoquinoline-6,7-diol lies in its specific substitution pattern and the presence of both chlorobenzyl and hydroxyl groups, which may influence its reactivity and biological interactions differently compared to these similar compounds.

Solid-Phase Combinatorial Synthesis Approaches

Resin-Bound Amine Functionalization Techniques

Solid-phase synthesis has revolutionized the production of isoquinoline derivatives by enabling high-throughput generation of combinatorial libraries. The polystyrene-based traceless REM (Rink ethylamine-modified) resin serves as a robust platform for immobilizing secondary amines, which act as precursors for isoquinoline core assembly. Functionalization begins with Michael addition of 4-chlorobenzylamine to the resin’s activated ethylene moiety, achieving >85% coupling efficiency under inert atmospheric conditions. Subsequent quaternization using methyl triflate activates the intermediate for Hofmann elimination, liberating the tertiary amine while regenerating the resin for reuse.

Optimization studies reveal that solvent polarity critically impacts reaction kinetics. Dichloromethane (DCM) enhances swelling of the polystyrene matrix, improving reagent accessibility compared to polar aprotic solvents like dimethylformamide (DMF). Temperature-controlled stepwise addition of reagents at 0°C minimizes side reactions, such as premature cleavage, while maintaining 95% purity across five synthetic cycles. Recent adaptations incorporate photo-labile linkers for UV-triggered release, enabling real-time monitoring of intermediate formation via UV-Vis spectroscopy.

Cyclocondensation Strategies with Homophthalic Anhydride Derivatives

The Castagnoli-Cushman reaction provides a versatile route to tetrahydroisoquinoline intermediates through cyclocondensation of homophthalic acid derivatives with imines. Homophthalic acid monoesters, particularly methyl and nitrile-substituted variants, react efficiently with 4-chloro-N-benzylidene benzylamine at 80°C in toluene, yielding 6,7-dihydroxy-4-(4-chlorobenzyl)isoquinoline precursors. Critical to success is the use of acetic anhydride as an activating agent, which promotes nucleophilic attack at the α-carbon of the homophthalate ester.

Substituent effects on the homophthalic acid scaffold significantly influence reaction outcomes:

Substituent (R)Yield (%)Reaction Time (h)
COOCH₃7812
CN8210
SO₂Ph4518
CONH₂<1024

Table 1: Impact of homophthalic acid substituents on cyclocondensation efficiency.

Nitrogen-protecting groups markedly enhance regioselectivity. Boc (tert-butoxycarbonyl) protection of the amine moiety directs cyclization exclusively to the C6/C7 positions, avoiding competing reactions at the chlorobenzyl-substituted C4 site. Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields above 75%, as demonstrated in continuous-flow microreactor systems.

Catalytic Cascade Reactions in Isoquinoline Core Formation

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)-Mediated Amidation-Cyclization-Elimination Sequences

The bifunctional organocatalyst TBD enables a three-step cascade for constructing the isoquinoline skeleton. Initial amidation between 4-chlorobenzyl chloride and 3,4-dihydroxybenzamide proceeds at room temperature in THF, with TBD (10 mol%) deprotonating the amide nitrogen to accelerate nucleophilic substitution. Subsequent intramolecular cyclization forms the tetracyclic intermediate, which undergoes β-elimination upon heating to 80°C, releasing water and aromatizing the isoquinoline core.

Key process parameters include:

  • Catalyst loading: 15 mol% TBD optimizes reaction rate without promoting decomposition
  • Solvent effects: Tetrahydrofuran (THF) outperforms DMF in stabilizing charged intermediates
  • Temperature gradient: Stepwise heating from 25°C to 80°C over 2 hours prevents oligomerization

This method achieves 88% isolated yield with >99% regiochemical purity, as confirmed by HPLC-MS analysis.

Halogen-Directed Regioselective Functionalization

The C4 chlorobenzyl group exerts profound electronic and steric effects on subsequent functionalization. Density functional theory (DFT) calculations indicate the chlorine atom’s σ-withdrawing/π-donating character activates the para position for electrophilic aromatic substitution. In practice, bromination using N-bromosuccinimide (NBS) selectively targets the C5 position adjacent to the chlorobenzyl group, enabling sequential cross-coupling reactions.

Palladium-catalyzed Suzuki-Miyaura coupling demonstrates exceptional regiocontrol when employing the chlorobenzyl moiety as a directing group. Under microwave irradiation (100°C, 30 min), aryl boronic acids couple exclusively at the C8 position of the isoquinoline core, with turnover numbers exceeding 500 for Pd(PPh₃)₄ catalysts. This halogen-directed strategy facilitates rapid diversification of the 6,7-dihydroxy groups while preserving the chlorobenzyl pharmacophore.

The para-substituted chlorobenzyl group at position 4 of the isoquinoline nucleus demonstrates significant geometric influence on ligand-receptor interactions. Molecular dynamics simulations of CRTH2 antagonists reveal that para-substituted benzyl groups exhibit superior binding affinity compared to ortho- or meta-substituted analogues, with 2.1 nM IC₅₀ values observed in para-chlorobenzyl derivatives [1]. This enhanced activity correlates with optimal van der Waals interactions in the hydrophobic pocket of CRTH2’s transmembrane domain [1].

In antimicrobial studies, the chlorobenzyl group’s para orientation increases membrane penetration capabilities against Gram-negative bacteria. Derivatives with meta-substitution show 40% reduced efficacy against Pseudomonas aeruginosa, while ortho-substituted variants exhibit complete loss of activity at equivalent concentrations [3]. The para-chlorine atom’s electron-withdrawing effects likely stabilize charge-transfer complexes with bacterial DNA gyrase, as evidenced by fluorescence quenching assays [3].

Comparative analysis of halogen substituents reveals bromine and fluorine analogues at the benzyl para position yield 12% and 18% lower binding energy, respectively, in SARS-CoV-2 main protease (Mᴘʀᴏ) inhibition assays [2]. The chlorine atom’s optimal electronegativity and atomic radius enable simultaneous hydrogen bonding and hydrophobic interactions in the Mᴘʀᴏ active site [2].

Role of Dihydroxy Motifs in Molecular Recognition Processes

The catecholic 6,7-dihydroxy configuration enables dual-mode target engagement through hydrogen bond donation and metal ion chelation. X-ray crystallography of protoberberine alkaloid-protein complexes demonstrates that vicinal diols coordinate Mg²⁺ ions in kinase ATP-binding pockets, with 1.8 Å bond distances observed in CDK2 inhibition studies [4]. This chelation capability is abolished in monohydroxy or methyl-protected analogues, resulting in 5-fold potency reduction [4].

In viral protease inhibition, the 6,7-diol group forms a bifurcated hydrogen bond network with PLᴘʀᴏ catalytic dyad residues (His41 and Cys145), reducing enzymatic activity by 78% at 50 μM [2]. Molecular dynamics trajectories show the dihydroxy motif maintains 94% residence time in the oxyanion hole during 100 ns simulations, compared to 32% for methoxy-substituted counterparts [2].

The diol’s redox activity contributes to antimicrobial mechanisms through reactive oxygen species (ROS) generation. Electrochemical studies reveal a -0.23 V reduction potential for the 6,7-dihydroxy moiety, enabling single-electron transfers to bacterial respiratory chain components [3]. This property correlates with 2.4-log CFU reduction in Staphylococcus aureus colony counts after 24-hour exposure [3].

Comparative Analysis of Nitrogen Atom Alkylation Patterns

Quaternary nitrogen modification through alkyl chain extension significantly modulates cellular uptake and target selectivity. Ethyl-substituted derivatives exhibit 3.8-fold higher Caco-2 monolayer permeability compared to methyl analogues, as quantified by apparent permeability coefficients (Papp = 18.7 × 10⁻⁶ cm/s vs. 4.9 × 10⁻⁶ cm/s) . This enhancement correlates with calculated logP values increasing from 1.2 to 2.9 for methyl vs. hexyl substitutions [4].

In CRTH2 antagonism, N-ethyl derivatives demonstrate 87% receptor occupancy at 10 nM concentrations, while bulkier pentyl substitutions reduce binding affinity by 60% due to steric clashes in the receptor’s extracellular loop 2 region [1]. Contrastingly, antiplasmodial activity against Plasmodium falciparum improves with longer alkyl chains, showing IC₅₀ = 0.8 μM for hexyl derivatives versus IC₅₀ = 12.4 μM for methyl analogues [4].

Molecular electrostatic potential maps reveal that N-alkylation reduces the isoquinoline nucleus’s positive charge density from +0.43 e to +0.29 e, decreasing non-specific protein binding while maintaining target-specific ionic interactions . This charge modulation enables 4.1-fold selectivity for bacterial topoisomerase IV over human topoisomerase II in fluorescence polarization assays [3].

The compound’s structural features collectively demonstrate how strategic modifications at the chlorobenzyl position, dihydroxy motifs, and nitrogen center can differentially optimize pharmacological activity across therapeutic targets. These SAR principles provide a framework for developing isoform-selective derivatives with enhanced drug-like properties.

Duplex DNA Binding Modes and Conformational Effects

The interaction of 4-(4-Chlorobenzyl)isoquinoline-6,7-diol with duplex DNA represents a fundamental mechanism underlying its pharmacological activity. Structural analysis reveals that isoquinoline alkaloids demonstrate polymorphic nucleic acid binding capabilities, with the specific substitution pattern of hydroxyl groups at positions 6 and 7 significantly influencing binding affinity and selectivity [1]. The compound exhibits preferential binding to duplex DNA through multiple distinct mechanisms, including minor groove recognition and intercalative binding modes [2].

The duplex DNA binding kinetics demonstrate that hydroxylated isoquinoline derivatives display enhanced binding affinity compared to their non-hydroxylated counterparts. Spectroscopic studies utilizing absorption and fluorescence techniques reveal that the compound induces significant conformational changes in the DNA double helix, characterized by unwinding angles ranging from 22° to 28° depending on the specific binding mode [1] [3]. These conformational modifications are facilitated by the planar aromatic structure of the isoquinoline core, which allows optimal stacking interactions with DNA base pairs [4].

Thermodynamic characterization using isothermal titration calorimetry and differential scanning calorimetry provides quantitative insights into the binding thermodynamics. The formation of the DNA-compound complex is primarily enthalpy-driven, with binding constants in the micromolar range indicating moderate to strong binding affinity [2]. The presence of the chlorobenzyl substituent at position 4 contributes to hydrophobic interactions within the DNA groove, while the hydroxyl groups at positions 6 and 7 form critical hydrogen bonds with nucleotide bases and the phosphate backbone [3].

Topoisomerase Inhibition Mechanisms in Cancer Cells

The topoisomerase inhibitory activity of 4-(4-Chlorobenzyl)isoquinoline-6,7-diol represents a primary mechanism of its anticancer activity. Topoisomerase I inhibition occurs through interfacial binding at the DNA-enzyme complex, where the compound intercalates between base pairs flanking the cleavage site generated during the catalytic cycle [5]. This interfacial inhibition paradigm results in stabilization of the topoisomerase I-DNA covalent complex, preventing religation and ultimately leading to DNA damage and cell death [6].

Biochemical assays demonstrate that the compound exhibits potent topoisomerase I poisoning activity with IC50 values in the submicromolar range. The DNA cleavage patterns induced by the compound differ significantly from those observed with camptothecin, indicating a distinct mechanism of action [7] [8]. The unique cleavage site preferences suggest that the compound may target topoisomerase I through binding sites other than the traditional camptothecin binding pocket [9].

Molecular modeling and crystallographic studies reveal that the compound adopts a specific orientation within the topoisomerase I-DNA ternary complex. The isoquinoline nitrogen atom forms hydrogen bonds with arginine residues in the enzyme active site, while the hydroxyl substituents establish additional contacts with both the DNA and protein components [8]. The chlorobenzyl moiety extends into hydrophobic pockets within the enzyme structure, contributing to binding specificity and potency [10].

The dual topoisomerase I and II inhibitory activity observed with structurally related indenoisoquinolines suggests that 4-(4-Chlorobenzyl)isoquinoline-6,7-diol may also target topoisomerase II through similar mechanisms [11]. This dual inhibition profile enhances anticancer efficacy by preventing cellular adaptation to single-target inhibition and may contribute to activity against drug-resistant cancer cell lines [12] [13].

Enzymatic Target Engagement Profiling

Tyrosine Kinase Inhibition Kinetics

The tyrosine kinase inhibitory profile of 4-(4-Chlorobenzyl)isoquinoline-6,7-diol demonstrates significant therapeutic potential across multiple kinase targets. The compound exhibits potent inhibition of epidermal growth factor receptor kinase with binding affinities in the nanomolar range, competing effectively with adenosine triphosphate at the active site [14] [15]. The isoquinoline scaffold provides an optimal framework for kinase inhibition through hydrogen bonding interactions between the nitrogen atom and hinge region residues [14] [16].

Structure-activity relationship studies reveal that the hydroxyl groups at positions 6 and 7 contribute significantly to kinase selectivity and potency. These substituents form critical hydrogen bonds with amino acid residues in the kinase active site, particularly with conserved residues in the adenosine triphosphate binding pocket [14] [17]. The chlorobenzyl substituent at position 4 occupies hydrophobic regions adjacent to the active site, providing additional binding affinity and selectivity [18].

Kinetic analysis demonstrates that the compound functions as a competitive inhibitor with respect to adenosine triphosphate, displaying typical Michaelis-Menten kinetics with Ki values in the low nanomolar range [19]. The inhibition mechanism involves reversible binding to the kinase active site, with rapid association and dissociation kinetics that allow for effective cellular activity [20]. Selectivity profiling across panels of kinases reveals preferential inhibition of specific kinase subfamilies, particularly those involved in growth factor signaling pathways [18].

The cellular activity of the compound correlates well with biochemical kinase inhibition data, demonstrating effective target engagement in living cells. Phosphorylation studies using specific kinase substrates confirm that the compound successfully inhibits kinase activity at concentrations consistent with biochemical IC50 values [18]. The ability to achieve effective kinase inhibition in cellular environments indicates favorable pharmacokinetic properties and cellular uptake characteristics [19].

Redox Modulation Through Antioxidant Pathways

The antioxidant activity of 4-(4-Chlorobenzyl)isoquinoline-6,7-diol represents a distinct mechanism contributing to its overall pharmacological profile. The hydroxyl groups at positions 6 and 7 of the isoquinoline ring confer significant radical scavenging capability through hydrogen atom transfer and electron donation mechanisms [21] [22]. These phenolic functionalities enable the compound to neutralize reactive oxygen species effectively, providing cytoprotective effects against oxidative stress [23] [24].

Mechanistic studies reveal that the compound activates the Nuclear factor erythroid 2-related factor 2 pathway, leading to upregulation of endogenous antioxidant enzymes including superoxide dismutase, glutathione peroxidase, and catalase [23] [24]. This transcriptional activation results in enhanced cellular antioxidant capacity and improved resistance to oxidative damage [25]. The compound also modulates glutathione homeostasis by promoting glutathione synthesis and recycling, maintaining optimal cellular redox balance [21].

Quantitative assessment using 2,2-diphenyl-1-picrylhydrazyl radical scavenging assays demonstrates potent antioxidant activity with values expressed in Trolox equivalents significantly higher than standard antioxidants [26]. The radical scavenging mechanism involves formation of stable quinone intermediates through oxidation of the hydroxyl groups, effectively terminating radical chain reactions [22] [27]. The planar aromatic structure of the isoquinoline core provides electronic delocalization that stabilizes radical intermediates formed during the scavenging process [28].

The neuroprotective effects observed with related isoquinoline alkaloids suggest that 4-(4-Chlorobenzyl)isoquinoline-6,7-diol may exert similar protective effects through combined antioxidant and anti-inflammatory mechanisms [25]. The compound demonstrates ability to reduce reactive oxygen species levels in neural cells while simultaneously modulating inflammatory signaling pathways [24]. This dual activity profile positions the compound as a potential therapeutic agent for neurodegenerative conditions characterized by oxidative stress and neuroinflammation [25].

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

285.0556563 g/mol

Monoisotopic Mass

285.0556563 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

Explore Compound Types